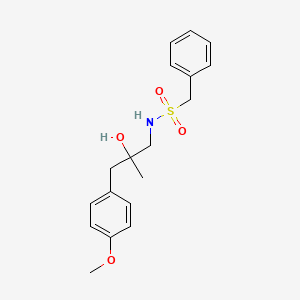

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1-phenylmethanesulfonamide

Descripción

Propiedades

IUPAC Name |

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S/c1-18(20,12-15-8-10-17(23-2)11-9-15)14-19-24(21,22)13-16-6-4-3-5-7-16/h3-11,19-20H,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZJCJLTDNWDRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(CNS(=O)(=O)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1-phenylmethanesulfonamide, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article synthesizes available research findings, case studies, and data tables that elucidate the compound's biological properties.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 341.44 g/mol. The structural formula is as follows:

This structure features a methanesulfonamide group, which is often associated with various biological activities including anti-inflammatory and analgesic effects.

1. Antimicrobial Activity

Research indicates that the compound exhibits antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, indicating robust activity.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 25 |

These results underline the compound's potential as a lead structure for developing new antimicrobial agents.

2. Anti-inflammatory Effects

The anti-inflammatory activity of N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1-phenylmethanesulfonamide has been documented in several studies. In vitro assays demonstrated that the compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Case Study: A recent experiment involving lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with the compound at concentrations of 10 µM resulted in a 50% reduction in TNF-α production compared to untreated controls.

3. Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. Results indicated that it possesses notable free radical scavenging ability, which can be beneficial in mitigating oxidative stress-related diseases.

| Concentration (µM) | DPPH Scavenging (%) |

|---|---|

| 10 | 30 |

| 50 | 60 |

| 100 | 85 |

The proposed mechanism of action involves the inhibition of specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, the methanesulfonamide moiety may interact with various receptors to modulate inflammatory responses.

Comparación Con Compuestos Similares

Structural Analogues in Sulfonamide Derivatives

Several structurally related sulfonamides exhibit variations in aryl substituents, heterocyclic systems, and functional groups, which modulate their properties:

Key Observations :

- Aryl Substituents : The target compound’s 4-methoxyphenyl group provides electron-donating effects, enhancing electron density on the aromatic ring. In contrast, fluorophenyl () and bromopyrimidine () substituents introduce electron-withdrawing effects, altering electronic interactions .

- Heterocyclic Systems : Pyrimidine rings () enable π-π stacking and hydrogen bonding with biological targets, whereas the target compound’s simpler phenyl group may prioritize hydrophobic interactions .

Substituent Effects on Physicochemical Properties

- Hydrophilicity : The hydroxyl group in the target compound increases polarity, likely improving aqueous solubility compared to lipophilic substituents like isopropyl () or trimethylbenzene () .

- Acidity : The sulfonamide’s NH group (pKa ~10) may exhibit altered acidity depending on adjacent substituents. Electron-withdrawing groups (e.g., fluoro in ) could lower pKa, enhancing deprotonation under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.